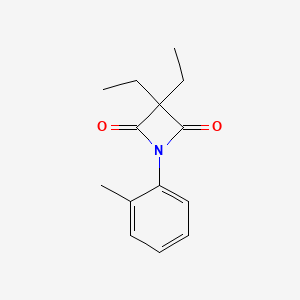
3,3-Diethyl-1-o-tolylazetidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-o-tolylazetidine-2,4-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a four-membered azetidine ring with two carbonyl groups at positions 2 and 4, and a tolyl group attached to the nitrogen atom. The presence of the diethyl groups at position 3 adds to its distinctiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl malonate with o-toluidine in the presence of a base, followed by cyclization using a dehydrating agent. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the production process.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-o-tolylazetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The presence of the tolyl group allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with altered functional groups.
Substitution: Substituted products with various functional groups attached to the aromatic ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its antiproliferative activity against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3,3-Diethyl-1-o-tolylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human neutrophil elastase by binding to the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to reduced activity. The compound’s structure allows it to fit into the binding cavity of the enzyme, forming stable interactions that prevent substrate access.
類似化合物との比較
Similar Compounds
3,3-Diethylazetidine-2,4-dione: Lacks the tolyl group, resulting in different reactivity and applications.
1-o-Tolylazetidine-2,4-dione: Lacks the diethyl groups, affecting its chemical properties and biological activity.
Uniqueness
3,3-Diethyl-1-o-tolylazetidine-2,4-dione stands out due to the combined presence of diethyl and tolyl groups, which confer unique steric and electronic properties. These features enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
特性
分子式 |
C14H17NO2 |
|---|---|
分子量 |
231.29 g/mol |
IUPAC名 |
3,3-diethyl-1-(2-methylphenyl)azetidine-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-4-14(5-2)12(16)15(13(14)17)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChIキー |
QNAKQLGCEYBHNC-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C1=O)C2=CC=CC=C2C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



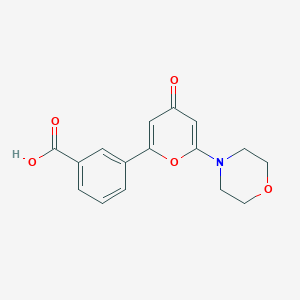
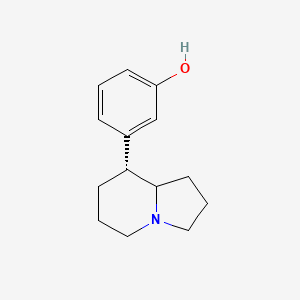
![3-(Benzo[b]thiophen-5-yl)-3-benzylpyrrolidine](/img/structure/B10842572.png)
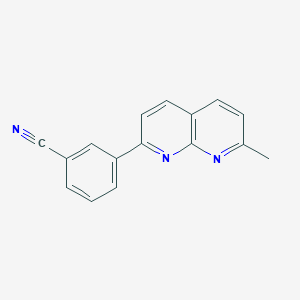

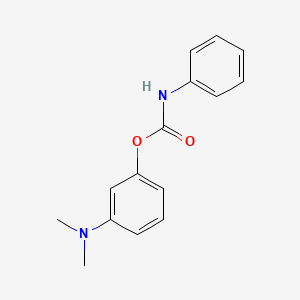
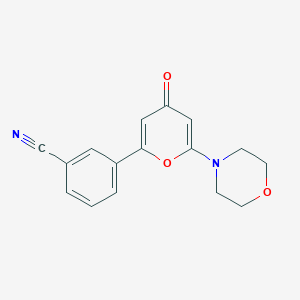
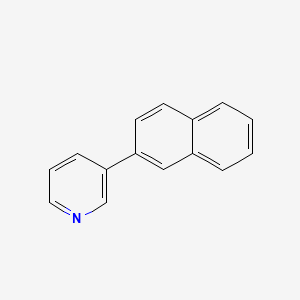


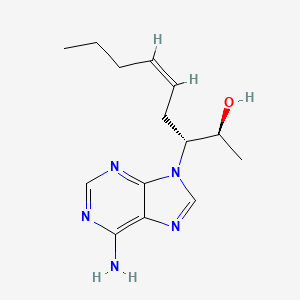
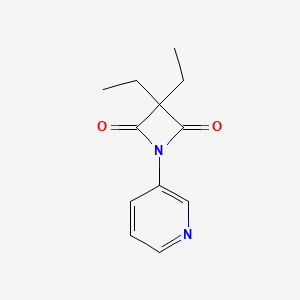
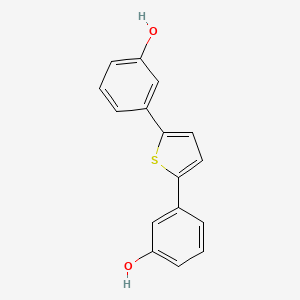
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)